Cas no 2172565-06-7 (1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol)
![1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol structure](https://ja.kuujia.com/scimg/cas/2172565-06-7x500.png)
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol 化学的及び物理的性質
名前と識別子
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- 2172565-06-7
- 1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol
- EN300-1595775
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- インチ: 1S/C10H18N4O/c1-10(2,15)6-14-9(7-3-4-7)8(5-11)12-13-14/h7,15H,3-6,11H2,1-2H3
- InChIKey: JUERRTIOVCZNSM-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C)CN1C(=C(CN)N=N1)C1CC1
計算された属性
- せいみつぶんしりょう: 210.14806121g/mol
- どういたいしつりょう: 210.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77Ų
- 疎水性パラメータ計算基準値(XlogP): -1
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595775-0.5g |
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172565-06-7 | 0.5g |
$1440.0 | 2023-06-04 | ||
Enamine | EN300-1595775-10.0g |
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172565-06-7 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1595775-0.25g |
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172565-06-7 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1595775-0.05g |
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172565-06-7 | 0.05g |
$1261.0 | 2023-06-04 | ||
Enamine | EN300-1595775-0.1g |
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172565-06-7 | 0.1g |
$1320.0 | 2023-06-04 | ||
Enamine | EN300-1595775-1.0g |
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172565-06-7 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1595775-2.5g |
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172565-06-7 | 2.5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1595775-5.0g |
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol |
2172565-06-7 | 5g |
$4349.0 | 2023-06-04 |
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-olに関する追加情報
Professional Introduction to Compound with CAS No. 2172565-06-7 and Product Name: 1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol
The compound with the CAS number 2172565-06-7 and the product name 1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of a triazole ring and an aminomethyl substituent makes it a particularly interesting candidate for further investigation.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of the 5-cyclopropyl substituent in this compound enhances its pharmacological profile, making it a promising scaffold for designing novel therapeutic agents. The 1-methylpropan-2-ol moiety further contributes to its solubility and bioavailability, which are critical factors in drug formulation.
In the realm of drug discovery, the development of small molecules that can modulate biological pathways is of paramount importance. The aminomethyl group in this compound serves as a versatile handle for further chemical modifications, allowing researchers to explore various derivatives with enhanced efficacy and reduced toxicity. This flexibility is particularly valuable in the context of targeted therapy, where precise modulation of biological processes is essential for achieving therapeutic success.
One of the most compelling aspects of this compound is its potential application in the treatment of neurodegenerative diseases. Emerging research suggests that triazole derivatives can interact with specific targets in the central nervous system, potentially offering new avenues for treating conditions such as Alzheimer's disease and Parkinson's disease. The structural features of this compound, including its cyclopropyl ring, may contribute to its ability to cross the blood-brain barrier, a critical requirement for effective central nervous system therapies.
The synthesis of this compound involves sophisticated organic chemistry techniques, reflecting the high level of expertise required in modern pharmaceutical research. The use of advanced catalytic methods and purification techniques ensures the high purity and stability of the final product. These synthetic advancements are crucial for ensuring that subsequent biological evaluations are conducted on a reliable basis.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between this compound and potential biological targets. These studies have revealed that the triazole ring and the aminomethyl group can form hydrogen bonds with key residues in protein targets, suggesting strong binding affinity. Such insights are invaluable for guiding medicinal chemistry efforts aimed at optimizing binding interactions and improving drug-like properties.
The pharmacokinetic profile of this compound is another area of significant interest. Preliminary studies indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The methylpropan-2-ol moiety, in particular, contributes to its good solubility in both water and lipids, which is advantageous for achieving systemic distribution after administration. Additionally, its stability under various physiological conditions suggests that it may be suitable for long-term therapeutic use.
In conclusion, the compound with CAS number 2172565-06-7 and product name 1-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive scaffold for designing novel therapeutic agents. As research in chemical biology continues to advance, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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